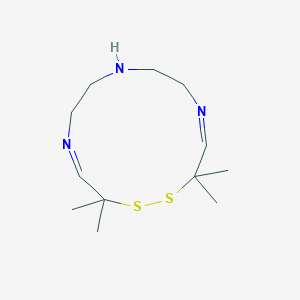
(4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene is a complex organic compound characterized by its unique structure, which includes multiple heteroatoms and conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclic structure through intramolecular reactions.
Substitution Reactions: Introduction of methyl groups and other substituents.
Oxidation and Reduction: Adjusting the oxidation state of sulfur and nitrogen atoms.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene can undergo various chemical reactions, including:
Oxidation: Conversion of sulfur atoms to sulfoxides or sulfones.
Reduction: Reduction of double bonds or heteroatoms.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metals.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic processes.
Material Science: Potential use in the development of novel materials with unique electronic properties.
Biology
Biological Activity: Investigation of its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration of its potential as a lead compound for new pharmaceuticals.
Industry
Polymer Science: Use in the synthesis of polymers with specific properties.
Mécanisme D'action
The mechanism of action of (4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to engage in specific binding interactions, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene: Similar compounds may include other cyclic compounds with heteroatoms and conjugated systems.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties
Propriétés
Numéro CAS |
113983-52-1 |
|---|---|
Formule moléculaire |
C12H23N3S2 |
Poids moléculaire |
273.5 g/mol |
Nom IUPAC |
3,3,13,13-tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene |
InChI |
InChI=1S/C12H23N3S2/c1-11(2)9-14-7-5-13-6-8-15-10-12(3,4)17-16-11/h9-10,13H,5-8H2,1-4H3 |
Clé InChI |
PDLIZUUSAJLUSY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=NCCNCCN=CC(SS1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
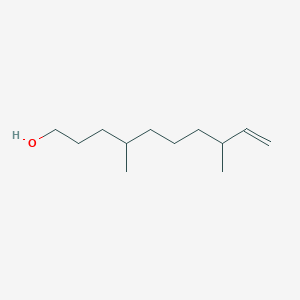
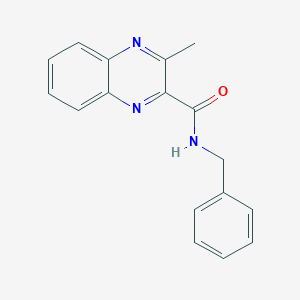

![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)
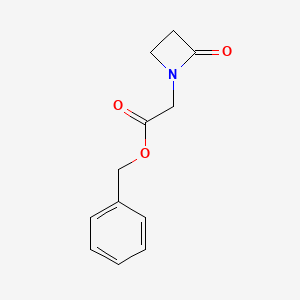
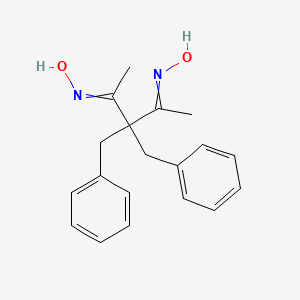

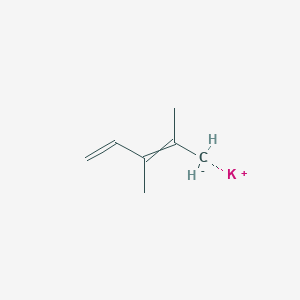
![{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide](/img/structure/B14310553.png)
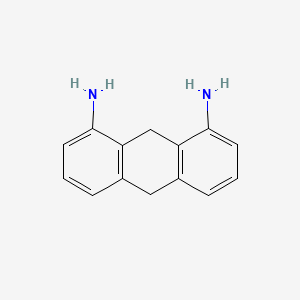
![2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione](/img/structure/B14310569.png)
